molecular formula C18H26N2O B5883037 1-(cyclohexylacetyl)-4-phenylpiperazine

1-(cyclohexylacetyl)-4-phenylpiperazine

Cat. No. B5883037
M. Wt: 286.4 g/mol
InChI Key: QXEVEIYHSYQOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexylacetyl)-4-phenylpiperazine, also known as CPP, is a synthetic compound that belongs to the piperazine family. It is a potent and selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system. CPP is widely used in scientific research to study the role of the sigma-1 receptor in various physiological and pathological conditions.

Mechanism of Action

1-(cyclohexylacetyl)-4-phenylpiperazine binds selectively to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various signaling pathways in the cell. The sigma-1 receptor is located mainly in the endoplasmic reticulum and the plasma membrane, and it interacts with a wide range of proteins, including ion channels, G protein-coupled receptors, and enzymes. The exact mechanism of action of 1-(cyclohexylacetyl)-4-phenylpiperazine on the sigma-1 receptor is not fully understood, but it is thought to modulate the conformational changes of the receptor and enhance its interaction with other proteins.
Biochemical and physiological effects:
1-(cyclohexylacetyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 1-(cyclohexylacetyl)-4-phenylpiperazine has been shown to increase the release of dopamine and acetylcholine in the brain, inhibit the uptake of serotonin and norepinephrine, and modulate the activity of voltage-gated calcium channels. 1-(cyclohexylacetyl)-4-phenylpiperazine has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. In addition, 1-(cyclohexylacetyl)-4-phenylpiperazine has been shown to have anti-inflammatory and analgesic effects, and to promote the differentiation and survival of various cell types, including neurons, glial cells, and stem cells.

Advantages and Limitations for Lab Experiments

1-(cyclohexylacetyl)-4-phenylpiperazine has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor, its well-characterized pharmacological profile, and its availability from commercial sources. However, there are also some limitations to the use of 1-(cyclohexylacetyl)-4-phenylpiperazine in lab experiments. For example, 1-(cyclohexylacetyl)-4-phenylpiperazine can be toxic at high concentrations, and its effects on other sigma receptors and non-sigma proteins are not well understood. In addition, 1-(cyclohexylacetyl)-4-phenylpiperazine can be metabolized by cytochrome P450 enzymes, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on 1-(cyclohexylacetyl)-4-phenylpiperazine and the sigma-1 receptor. One area of interest is the development of more selective and potent sigma-1 receptor agonists and antagonists, which can be used to investigate the specific roles of the receptor in different physiological and pathological conditions. Another area of interest is the elucidation of the molecular mechanisms of action of 1-(cyclohexylacetyl)-4-phenylpiperazine and other sigma-1 receptor ligands, which can provide insights into the structure and function of the receptor and its interactions with other proteins. Finally, the potential therapeutic applications of sigma-1 receptor agonists and antagonists in various diseases, such as neurodegenerative disorders, pain, and addiction, are also an important area of future research.

Synthesis Methods

1-(cyclohexylacetyl)-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of cyclohexanone with phenylhydrazine, followed by acetylation with acetic anhydride. Another method involves the reaction of cyclohexylmagnesium bromide with N-benzylpiperazine, followed by acylation with phenylacetyl chloride. The purity and yield of 1-(cyclohexylacetyl)-4-phenylpiperazine can be improved by using column chromatography and recrystallization.

Scientific Research Applications

1-(cyclohexylacetyl)-4-phenylpiperazine is a valuable tool for studying the sigma-1 receptor, which has been implicated in a wide range of physiological and pathological processes, including neuroprotection, neuroplasticity, pain modulation, and addiction. 1-(cyclohexylacetyl)-4-phenylpiperazine has been used in various in vitro and in vivo experiments to investigate the role of the sigma-1 receptor in these processes. For example, 1-(cyclohexylacetyl)-4-phenylpiperazine has been shown to enhance the survival of neuronal cells under oxidative stress, promote the regeneration of axons after injury, and modulate the activity of ion channels and neurotransmitter receptors. 1-(cyclohexylacetyl)-4-phenylpiperazine has also been used to investigate the potential therapeutic benefits of sigma-1 receptor agonists in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

2-cyclohexyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(15-16-7-3-1-4-8-16)20-13-11-19(12-14-20)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEVEIYHSYQOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1-(4-phenylpiperazin-1-yl)ethanone

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